2-Chloro-5-hydroxybenzaldehyde

Overview

Description

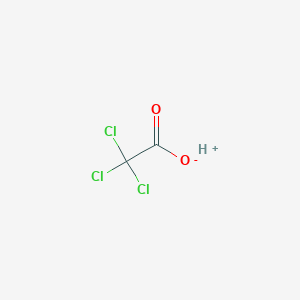

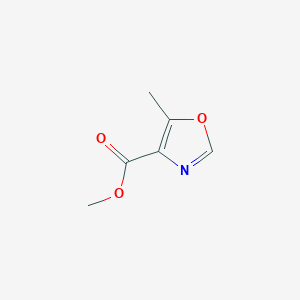

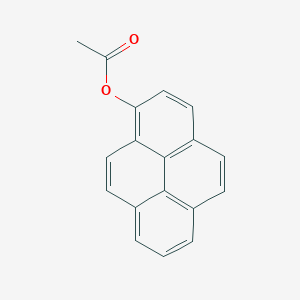

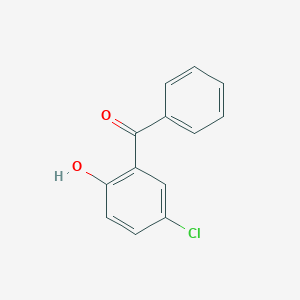

2-Chloro-5-hydroxybenzaldehyde (2-Cl-5-HBA) is a chemical compound that has been studied for its potential uses in a variety of scientific research applications. It is a colorless solid that has a faint odor and is soluble in water and ethanol. 2-Cl-5-HBA is a derivative of benzaldehyde, a compound commonly used in the synthesis of various pharmaceuticals. 2-Cl-5-HBA is also known as 2-chloro-5-hydroxybenzal or 2-chloro-5-hydroxybenzoic acid.

Scientific Research Applications

1. Use in Macrocyclic Complex Construction

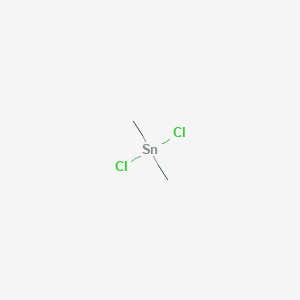

2-Chloro-5-hydroxybenzaldehyde has been employed in the synthesis of novel pendant-armed dialdehydes, which are used to prepare Schiff-base macrocyclic complexes in the presence of ZnX2 salts. These complexes have applications in coordination chemistry and materials science (Chen, Zhang, Jin, & Huang, 2014).

2. Role in Synthesizing Zinc(II) and Copper(II) Complexes

It serves as a precursor in the synthesis of various metal complexes, including zinc(II) and copper(II) complexes. These complexes are studied for their structural and spectral characteristics, which are significant in inorganic and coordination chemistry (Arion et al., 1998).

3. Involvement in Chemical Reactions with Alkynes, Alkenes, or Allenes

This compound reacts with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This reaction, involving the cleavage of the aldehyde C–H bond, is important in organic synthesis and the study of reaction mechanisms (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

4. Application in Chromatographic Analyses

This aldehyde is used in chromatographic analyses, particularly in the separation of chlorinated hydroxybenzaldehydes. Its study helps in understanding the chromatographic behavior of halogenated organic compounds (Korhonen & Knuutinen, 1984).

5. Synthesis of Iminocoumarins and Related Transformations

It's involved in the Knoevenagel reaction to produce iminocoumarins and coumarins, which have potential applications in organic and pharmaceutical chemistry (Volmajer, Toplak, Leban, & Marechal, 2005).

6. Environmental Impact Studies

Studies have been conducted using this compound to understand the transformations of halogenated aromatic aldehydes by anaerobic bacteria. This research is vital in environmental science, particularly in the area of bioremediation (Neilson, Allard, Hynning, & Remberger, 1988).

Safety and Hazards

Mechanism of Action

Mode of Action

Aldehydes like 2-Chloro-5-hydroxybenzaldehyde can undergo nucleophilic addition reactions with amines to form imines, a process that is often catalyzed by acid . This reaction is essentially irreversible and results in the formation of an oxime . The compound can also react with hydrazine to form hydrazones .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, acidic conditions could catalyze its reactions with amines .

Biochemical Analysis

Biochemical Properties

It is known that benzaldehydes can participate in various biochemical reactions . They can undergo nucleophilic substitution reactions at the benzylic position

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit microbial growth

Molecular Mechanism

Benzaldehydes can undergo free radical reactions, which may influence their interactions with biomolecules

properties

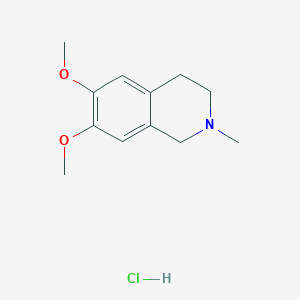

IUPAC Name |

2-chloro-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYTZPDBXASXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612086 | |

| Record name | 2-Chloro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7310-94-3 | |

| Record name | 2-Chloro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)